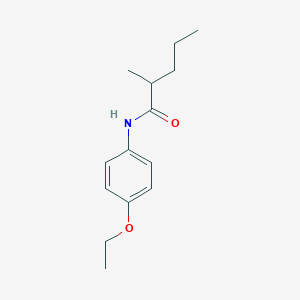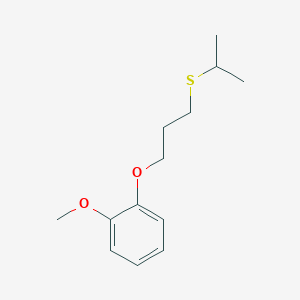![molecular formula C12H11N3O7S2 B5019550 N-[3-(aminosulfonyl)phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B5019550.png)
N-[3-(aminosulfonyl)phenyl]-4-hydroxy-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminosulfonyl)phenyl]-4-hydroxy-3-nitrobenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminosulfonyl)phenyl]-4-hydroxy-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by amination with ammonia or an amine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(aminosulfonyl)phenyl]-4-hydroxy-3-nitrobenzenesulfonamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Oxidation: Chromium trioxide, potassium permanganate.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Oxidation: Quinones or other oxidized derivatives.
Aplicaciones Científicas De Investigación
N-[3-(aminosulfonyl)phenyl]-4-hydroxy-3-nitrobenzenesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anti-inflammatory agent due to its sulfonamide moiety.
Biological Research: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Employed in the synthesis of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of N-[3-(aminosulfonyl)phenyl]-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(4-aminophenyl)sulfonamide: Another sulfonamide with similar antibacterial activity.
Uniqueness
N-[3-(aminosulfonyl)phenyl]-4-hydroxy-3-nitrobenzenesulfonamide is unique due to the presence of both nitro and hydroxyl groups, which confer additional reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in developing new materials and therapeutic agents.
Propiedades
IUPAC Name |
4-hydroxy-3-nitro-N-(3-sulfamoylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O7S2/c13-23(19,20)9-3-1-2-8(6-9)14-24(21,22)10-4-5-12(16)11(7-10)15(17)18/h1-7,14,16H,(H2,13,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZZOIKBKCKRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5019473.png)
![N'-(3-chloro-2-methylphenyl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B5019488.png)

![[1-[(4-Bromophenyl)methyl]piperidin-3-yl]methanol](/img/structure/B5019500.png)
![N-[2-methyl-4-[3-methyl-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide](/img/structure/B5019506.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2'-ethyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5019507.png)
![2-[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5019518.png)

![(5E)-1-benzyl-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5019533.png)
![ethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5019539.png)
![N-[1-(Adamantan-1-YL)ethyl]quinoline-2-carboxamide](/img/structure/B5019545.png)

![3,3-DIMETHYL-1-OXO-N~10~-PHENYL-11-(3-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE](/img/structure/B5019580.png)

